Nefa-BV

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

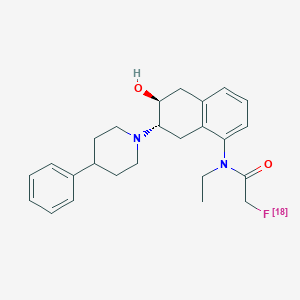

Nefa-BV, also known as this compound, is a useful research compound. Its molecular formula is C25H31FN2O2 and its molecular weight is 409.5 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Acetates - Fluoroacetates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

化学反応の分析

Core Reaction Mechanisms of NEFA

NEFA undergo enzymatic and non-enzymatic transformations in biological systems:

Enzymatic Reactions in Analytical Assays

Quantification of NEFA concentrations in biological samples relies on standardized enzymatic reactions:

-

Acylation with Coenzyme A (CoA):

NEFA+ATP+CoAAcyl CoA SynthetaseAcyl CoA+AMP+Pyrophosphate -

Oxidation by Acyl-CoA Oxidase:

Acyl CoA+O2Acyl CoA Oxidase2 3 trans Enoyl CoA+H2O2 -

Colorimetric Detection:

H2O2+MEHA+4 AminoantipyrinePeroxidasePurple Quinone(λmax=550nm)

Table 1: Key Enzymes in NEFA Assays

| Enzyme | Role | Product |

|---|---|---|

| Acyl-CoA Synthetase | Activates NEFA for oxidation | Acyl-CoA |

| Acyl-CoA Oxidase | Generates H2O2 | 2,3-trans-Enoyl-CoA |

| Peroxidase | Produces chromophore | Purple quinone complex |

Oxidative Stress and Inflammatory Pathways

Elevated NEFA levels induce oxidative stress and inflammation in bovine mammary epithelial cells (BMECs):

Oxidative Stress Markers

-

Increased: Malondialdehyde (MDA), reactive oxygen species (ROS)

-

Decreased: Total superoxide dismutase (T-SOD), glutathione peroxidase (GSH-Px)

Pro-Inflammatory Cytokines

NEFA upregulates:

Table 2: Biochemical Effects of NEFA in BMECs

| Parameter | Effect (vs. Control) | Mechanism |

|---|---|---|

| MDA | ↑ 2.5-fold | Lipid peroxidation |

| ROS | ↑ 3.0-fold | Mitochondrial dysfunction |

| T-SOD Activity | ↓ 40% | Antioxidant depletion |

Interaction with β-Hydroxybutyrate (BHBA)

NEFA and BHBA synergistically activate the MAPK signaling pathway, exacerbating oxidative stress and inflammation:

-

MAPK Activation: Phosphorylation of ERK1/2, JNK, and p38 proteins

-

Combined Effect: Greater ROS production compared to individual treatments

Thermodynamic and Kinetic Data

Rate constants for NEFA-associated reactions follow modified Arrhenius equations:

k=A⋅TB⋅exp(−RTE)

Example: Oxidation of acyl-CoA by O2 has A=1.2×108cm3mol−1s−1, E=45kJ mol

Industrial and Environmental Relevance

NEFA derivatives participate in combustion and decomposition reactions:

特性

CAS番号 |

153216-44-5 |

|---|---|

分子式 |

C25H31FN2O2 |

分子量 |

409.5 g/mol |

IUPAC名 |

N-ethyl-2-(18F)fluoranyl-N-[(6S,7S)-6-hydroxy-7-(4-phenylpiperidin-1-yl)-5,6,7,8-tetrahydronaphthalen-1-yl]acetamide |

InChI |

InChI=1S/C25H31FN2O2/c1-2-28(25(30)17-26)22-10-6-9-20-15-24(29)23(16-21(20)22)27-13-11-19(12-14-27)18-7-4-3-5-8-18/h3-10,19,23-24,29H,2,11-17H2,1H3/t23-,24-/m0/s1/i26-1 |

InChIキー |

PUVWOAUSAZFXJD-OSDGYOHXSA-N |

SMILES |

CCN(C1=CC=CC2=C1CC(C(C2)O)N3CCC(CC3)C4=CC=CC=C4)C(=O)CF |

異性体SMILES |

CCN(C1=CC=CC2=C1C[C@@H]([C@H](C2)O)N3CCC(CC3)C4=CC=CC=C4)C(=O)C[18F] |

正規SMILES |

CCN(C1=CC=CC2=C1CC(C(C2)O)N3CCC(CC3)C4=CC=CC=C4)C(=O)CF |

同義語 |

4-N-ethyl-fluoroacetamidobenzovesamicol N-ethyl-4-fluoroacetamidobenzovesamicol N-ethyl-4-fluoroacetamidobenzovesamicol, ((18F)-(+))-isomer N-ethyl-4-fluoroacetamidobenzovesamicol, ((18F)-(+-))-isomer NEFA-BV |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。